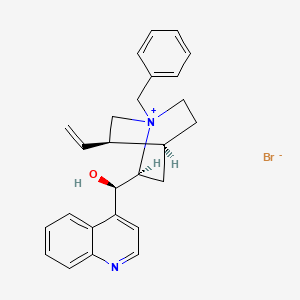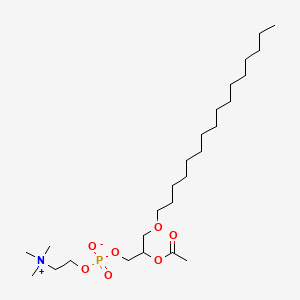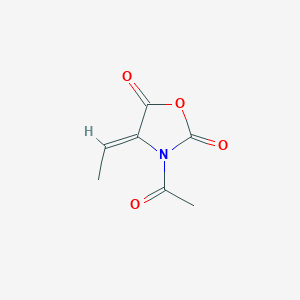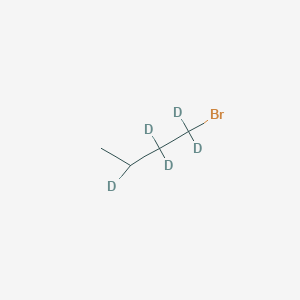
4-(2-Chloro-1,2-diphenylethenyl)phenol
概要
説明
準備方法
The synthesis of 4-(2-Chloro-1,2-diphenylethenyl)phenol typically involves the chlorination of 2-diphenylethenylphenol under controlled conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve the desired product .
化学反応の分析
4-(2-Chloro-1,2-diphenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of chlorinated phenolic compounds.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
科学的研究の応用
4-(2-Chloro-1,2-diphenylethenyl)phenol is extensively used in scientific research due to its antibacterial and antifungal properties. Its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to microbial resistance and biofilm formation.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the formulation of consumer products to prevent microbial contamination
作用機序
The compound exerts its effects by targeting and inhibiting the enoyl-acyl carrier protein reductase enzyme, which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular pathways involved include the disruption of membrane integrity and interference with essential metabolic processes .
類似化合物との比較
4-(2-Chloro-1,2-diphenylethenyl)phenol is unique due to its broad-spectrum antimicrobial activity. Similar compounds include:
Chlorhexidine: Another widely used antimicrobial agent with a different mechanism of action.
Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties.
Hexachlorophene: An antimicrobial agent with a similar structure but different applications.
特性
IUPAC Name |
4-(2-chloro-1,2-diphenylethenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZKUFVAKHXHHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







